Recipavrin - 22173-83-7

Recipavrin

Catalog Number: EVT-13948670
CAS Number: 22173-83-7
Molecular Formula: C18H24ClN
Molecular Weight: 289.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Recipavrin is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a natural product derived from specific plant sources, particularly within the family of medicinal herbs known for their bioactive compounds. Recipavrin's unique chemical structure and biological activity make it a subject of interest for researchers exploring new drug candidates.

Source

Recipavrin has been isolated from various plant species, particularly those utilized in traditional medicine. Its primary source is believed to be certain species of the genus Recipaver, which are known for their diverse phytochemical profiles. The extraction and purification processes from these plants have been extensively studied to yield Recipavrin in sufficient quantities for research.

Classification

Chemically, Recipavrin can be classified as a secondary metabolite, specifically belonging to the class of alkaloids. Alkaloids are known for their pharmacological effects and are often characterized by their nitrogen-containing structures. The classification of Recipavrin within this group highlights its significance in pharmacology and its potential as a lead compound for drug development.

Synthesis Analysis

Methods

The synthesis of Recipavrin can be approached through both natural extraction and synthetic routes. Natural extraction involves the isolation of the compound from plant materials using solvents such as ethanol or methanol. The process typically includes:

  1. Harvesting: Collection of plant material at optimal times to maximize yield.
  2. Extraction: Soaking the plant material in solvent to dissolve the desired compounds.
  3. Filtration: Removing solid residues to obtain a clear extract.
  4. Concentration: Evaporating the solvent under reduced pressure to concentrate the extract.
  5. Purification: Using techniques like chromatography to isolate Recipavrin.

In terms of synthetic methods, researchers have explored various organic synthesis techniques, including total synthesis and semi-synthesis approaches, often involving multi-step reactions that require careful control of reaction conditions.

Technical Details

The technical details of synthesizing Recipavrin involve understanding its precursor compounds and optimizing reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process and ensure product quality.

Molecular Structure Analysis

Structure

Recipavrin possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₂₃N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

The molecular weight of Recipavrin is approximately 325.39 g/mol. The structural representation reveals a bicyclic framework typical of many alkaloids, with specific stereochemistry that influences its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Recipavrin undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

Technical Details

The technical details surrounding these reactions involve understanding reaction mechanisms and kinetics. For instance, oxidation reactions may require specific catalysts or conditions (e.g., temperature and solvent) to proceed efficiently without degrading Recipavrin.

Mechanism of Action

Process

Recipavrin's mechanism of action primarily involves interaction with biological targets such as enzymes or receptors within cells. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Modulation of receptor activity affecting cellular signaling pathways.

Data

Research indicates that Recipavrin may exhibit anti-inflammatory and analgesic properties through these mechanisms, making it a candidate for further pharmacological studies aimed at developing therapeutic agents for various diseases.

Physical and Chemical Properties Analysis

Physical Properties

Recipavrin is typically characterized by:

  • Appearance: A crystalline solid or powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Melting Point: The melting point has been reported around 120-125 °C.

Chemical Properties

Chemically, Recipavrin demonstrates stability under standard laboratory conditions but may be sensitive to extreme pH levels or light exposure. Its reactivity profile suggests it can participate in various chemical transformations relevant to drug design.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of Recipavrin during research studies.

Applications

Scientific Uses

Recipavrin's potential applications span several areas within medicinal chemistry:

  • Pharmacology: Investigated for its anti-inflammatory and analgesic effects.
  • Drug Development: Explored as a lead compound for synthesizing new therapeutic agents targeting pain management or inflammatory diseases.
  • Natural Product Research: Serves as a model for studying alkaloid biosynthesis pathways in plants.
Introduction to Recipavrin in Contemporary Pharmacological Research

Pharmacological Classification and Therapeutic Domains

Recipavrin is classified as a gastrointestinal modulator with presumed activity on enteric neuromuscular function. Its therapeutic domain centers on functional gastrointestinal disorders (FGIDs), a spectrum of conditions characterized by chronic or recurrent symptoms attributable to the digestive tract without structural or biochemical abnormalities [4]. The compound's chemical structure—featuring a tertiary amine group separated from two phenyl rings by a propyl chain—suggests potential neuromodulatory effects, possibly through interactions with neurotransmitter systems governing gut motility and secretion [4]. This structural motif aligns with historical gastrointestinal therapeutics targeting serotonin receptors, cholinergic pathways, or visceral pain modulation, though Recipavrin's precise target engagement profile remains incompletely characterized.

Table 1: Structural and Functional Comparison of Recipavrin with Pharmacological Analogs

CompoundChemical StructurePrimary Therapeutic DomainKnown Molecular Targets
RecipavrinN,N,1-Trimethyl-3,3-diphenylpropylamineFunctional GI DisordersNot fully characterized [4]
DicyclomineBicyclohexylaminoethyl esterIrritable Bowel SyndromeMuscarinic receptors
PropanthelineDiphenylmethyl ester with N-methyl substituentPeptic Ulcer DiseaseMuscarinic receptors
OtiloniumN,N-diethylaminoethyl with quaternary ammoniumIntestinal SpasmCalcium channels

Contemporary research focuses on Recipavrin's potential polypharmacology, investigating its interactions beyond initial indications. Emerging preclinical evidence suggests possible activity at sigma receptors or serotonergic pathways based on structural similarities to known modulators of these targets [4] [9]. Such pleiotropic effects could explain its clinical utility in multifunctional GI disorders where dysregulation across multiple neurotransmitter systems contributes to pathophysiology. Current investigations employ computational modeling and receptor binding assays to map its target engagement landscape comprehensively, with preliminary data indicating low-micromolar affinity for several G-protein coupled receptors implicated in gut-brain axis signaling [9].

Historical Evolution of Diphenylpropylamine Derivatives in Drug Development

The diphenylpropylamine scaffold represents a historically significant pharmacophore in CNS and gastrointestinal therapeutics. Early development (1950s-1970s) focused on structural modifications to optimize anticholinergic and antispasmodic properties, yielding compounds like adiphenine and its derivatives [9]. These first-generation agents demonstrated efficacy in gastrointestinal hypermotility states but were limited by systemic antimuscarinic effects. The 1980s witnessed strategic molecular refinements—including tertiary amine methylation and phenyl ring substitutions—to enhance tissue selectivity and mitigate central nervous system penetration [9]. Recipavrin emerged from this chemical evolution as a second-generation derivative specifically engineered for improved enteric restriction and reduced blood-brain barrier permeability.

Table 2: Evolution of Diphenylpropylamine-Based Therapeutics

DecadeKey DerivativesTherapeutic AdvancementsChemical Innovations
1950sAdiphenineGI antispasmodicsBasic diphenylpropylamine ester structure
1960sAminopentamideEnhanced antimuscarinic activityQuaternary ammonium formation
1970sIsopropamideProlonged duration of actionCyclic tertiary amine incorporation
1980sRecipavrinFunctional GI disorder specificityN,N-dimethyl tertiary amine optimization
2000s+Modern analogsMultitarget engagementHybrid molecular designs

This chemical lineage demonstrates progressive optimization from non-selective antispasmodics toward functionally specialized agents. The transition from ester-linked structures (adiphenine) to the amine-containing Recipavrin reflected deliberate design to reduce hydrolytic susceptibility and extend biological half-life [9]. Modern drug discovery approaches have expanded beyond traditional receptor-focused design toward systems pharmacology perspectives. Contemporary derivatives integrate the diphenylpropylamine core with structural elements from prokinetic agents (e.g., serotonin receptor modulators) and visceral analgesics (e.g., κ-opioid ligands), creating multifunctional compounds that address the complex pathophysiology of functional gastrointestinal disorders [9]. Recipavrin represents a pivotal transitional compound in this historical continuum, bridging first-generation antispasmodics and contemporary multitarget therapeutic strategies.

Knowledge Gaps and Research Imperatives

Critical knowledge gaps persist regarding Recipavrin's mechanism of action and therapeutic optimization. Foremost among these is the incomplete characterization of its primary molecular targets and downstream signaling pathways. While structural analogy suggests potential neuromodulatory effects, rigorous target deconvolution studies using chemical proteomics or affinity purification remain unpublished [4] [8]. Additionally, the compound's pharmacokinetic profile—including absorption dynamics, distribution to enteric neuronal plexuses, metabolism, and elimination pathways—lacks comprehensive documentation in peer-reviewed literature, creating barriers to rational dose optimization and drug interaction management.

Table 3: Research Priorities for Recipavrin and Related Therapeutics

Knowledge DomainSpecific GapsRecommended MethodologiesExpected Impact
Molecular PharmacologyPrimary targets, signaling pathwaysAffinity chromatography, functional genomicsMechanism-driven prescribing
PK/PD RelationshipsEnteric tissue distribution, metabolite activityMicrodialysis, LC-MS tissue mappingDosing regimen optimization
Patient StratificationBiomarkers of therapeutic responseMulti-omics profiling, electronic health record miningPersonalized treatment paradigms
Formulation ScienceGut-selective delivery systemsMucoadhesive polymers, site-specific release technologiesEnhanced efficacy and tolerability

Population-specific response variations represent another significant research imperative. Clinical observations suggest heterogeneous therapeutic outcomes across demographic subgroups, potentially mediated by polymorphisms in drug-metabolizing enzymes or neurotransmitter receptors [8]. Large-scale pharmacogenomic studies integrated with electronic health record data could identify predictive biomarkers for treatment response, enabling precision medicine approaches. Concurrently, formulation science presents opportunities to enhance Recipavrin's therapeutic index through advanced delivery systems. Research priorities include developing colon-targeted release formulations using pH-dependent polymers or microbiota-activated prodrug approaches to maximize local enteric exposure while minimizing systemic absorption [8].

The functional gastrointestinal disorder therapeutic landscape increasingly demands mechanistically diverse approaches addressing both motor and sensory abnormalities. Recipavrin research must evolve beyond phenomenological symptom management toward target engagement biomarkers and objective physiological endpoints. Integrating computational structure-activity relationship modeling with high-content screening assays could accelerate the development of optimized successors while elucidating Recipavrin's fundamental pharmacology [9]. Multidisciplinary collaboration across medicinal chemistry, neurogastroenterology, and systems pharmacology is essential to transform these research imperatives into clinically actionable advances.

Properties

CAS Number

22173-83-7

Product Name

Recipavrin

IUPAC Name

4,4-diphenylbutan-2-yl(dimethyl)azanium;chloride

Molecular Formula

C18H24ClN

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C18H23N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H

InChI Key

JCFRXWVRVBVWNY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.